molecular formula C8H16N2O B15256180 1-[3-(Methylamino)propyl]pyrrolidin-2-one

1-[3-(Methylamino)propyl]pyrrolidin-2-one

Cat. No.: B15256180
M. Wt: 156.23 g/mol
InChI Key: DUKIFQQQFXBZPR-UHFFFAOYSA-N
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Description

1-[3-(Methylamino)propyl]pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidin-2-one ring substituted with a 3-(methylamino)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Methylamino)propyl]pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with 3-(methylamino)propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the halide is replaced by the pyrrolidin-2-one moiety.

Another method involves the reductive amination of pyrrolidin-2-one with 3-(methylamino)propionaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Methylamino)propyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

1-[3-(Methylamino)propyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Methylamino)propyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pyrrolidin-2-one ring is known to interact with enzyme active sites, while the 3-(methylamino)propyl group can modulate the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound, lacking the 3-(methylamino)propyl group.

    N-Methylpyrrolidin-2-one: A derivative with a methyl group on the nitrogen atom.

    3-(Methylamino)propylamine: A compound with a similar side chain but lacking the pyrrolidin-2-one ring.

Uniqueness

1-[3-(Methylamino)propyl]pyrrolidin-2-one is unique due to the presence of both the pyrrolidin-2-one ring and the 3-(methylamino)propyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-[3-(methylamino)propyl]pyrrolidin-2-one

InChI

InChI=1S/C8H16N2O/c1-9-5-3-7-10-6-2-4-8(10)11/h9H,2-7H2,1H3

InChI Key

DUKIFQQQFXBZPR-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1CCCC1=O

Origin of Product

United States

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